Phgdh-IN-4: An In-depth Technical Guide to its Mechanism of Action
Phgdh-IN-4: An In-depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine synthesis pathway, a metabolic route frequently upregulated in various cancers to support rapid proliferation and biomass accumulation. Inhibition of PHGDH has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the mechanism of action of PHGDH inhibitors, with a focus on prototypical compounds like NCT-503 and CBR-5884, often collectively referred to in functional studies relevant to "Phgdh-IN-4". We will delve into the molecular interactions, cellular consequences, and in vivo efficacy of these inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Inhibition of PHGDH
PHGDH catalyzes the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, the first and rate-limiting step in serine biosynthesis.[1][2] Small molecule inhibitors like NCT-503 and CBR-5884 directly target PHGDH, albeit through different mechanisms, to disrupt this pathway.
Enzymatic Inhibition
NCT-503 has been characterized as a reversible, noncompetitive inhibitor of PHGDH with respect to both its substrate, 3-PG, and its cofactor, NAD+.[3][4] In contrast, CBR-5884 acts as a noncompetitive, time-dependent inhibitor that disrupts the oligomerization state of the PHGDH enzyme.[5]
Cellular Consequences
The primary cellular effect of PHGDH inhibition is the suppression of de novo serine synthesis from glucose.[3][5] This leads to a cascade of downstream metabolic and signaling events:
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Depletion of Serine and Glycine: Inhibition of PHGDH directly reduces the intracellular pools of serine and its derivative, glycine.
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Impaired One-Carbon Metabolism: Serine is a major donor of one-carbon units for the folate cycle, which are essential for the synthesis of nucleotides (purines and thymidylate) and other macromolecules.[3] PHGDH inhibition disrupts this supply chain, leading to cell cycle arrest, particularly at the G1/S phase.[6]
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Redox Imbalance: The serine synthesis pathway is linked to the maintenance of cellular redox homeostasis through the production of NADPH and glutathione (GSH).[2] Inhibition of PHGDH can lead to increased reactive oxygen species (ROS) levels.[1]
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Alterations in TCA Cycle Intermediates: Some studies suggest that PHGDH inhibition can reroute glucose-derived carbons into the TCA cycle.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for prototypical PHGDH inhibitors.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (μM) | Mechanism of Inhibition | Reference |
| NCT-503 | PHGDH | 2.5 | Noncompetitive with 3-PG and NAD+ | [3][8] |
| CBR-5884 | PHGDH | 33 | Noncompetitive, time-dependent | [5][9][10] |
Table 2: Cellular Activity in PHGDH-Dependent Cancer Cell Lines
| Compound | Cell Line | Assay | EC50 (μM) | Effect | Reference |
| NCT-503 | MDA-MB-468, BT-20, HCC70, HT1080, MT-3 | Cell Viability | 8 - 16 | Selective toxicity in PHGDH-dependent lines | [3] |
| CBR-5884 | Melanoma and Breast Cancer Lines | Cell Proliferation | 15 - 30 | Selective inhibition of proliferation | [5][10] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Animal Model | Tumor Type | Dosage and Administration | Outcome | Reference |
| NCT-503 | Nude Mice | HIF2α-deficient renal cell carcinoma | 40 mg/kg, i.p., daily | Reduced tumor growth | [11] |
| NCT-503 | NOD.SCID Mice | MDA-MB-468 orthotopic xenografts | 40 mg/kg, i.p., daily | Reduced tumor growth and weight | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PHGDH inhibitors.
PHGDH Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity (IC50) of a compound against PHGDH.
Methodology:
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A coupled enzyme assay is utilized where the NADH produced by PHGDH is used by diaphorase to convert resazurin to the fluorescent product, resorufin.[4]
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Recombinant human PHGDH enzyme is pre-incubated with varying concentrations of the test compound for 30 minutes.[2]
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The enzymatic reaction is initiated by adding a substrate mix containing 3-phosphoglycerate and NAD+.
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The fluorescence of resorufin is measured over time using a plate reader.
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The rate of reaction is calculated for each compound concentration.
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IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability and Proliferation Assays
Objective: To assess the effect of PHGDH inhibitors on the viability and proliferation of cancer cell lines.
Methodology:
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Cancer cells are seeded in 96-well plates at a density of 5,000-6,000 cells per well and allowed to acclimate.[1][9]
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Cells are treated with a range of concentrations of the PHGDH inhibitor (e.g., 1 µM to 40 µM for CBR-5884) for a specified duration (e.g., 3 hours to 5 days).[5][9][10]
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After treatment, the drug-containing medium is removed, and fresh medium is added.
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Cell viability is determined using assays such as CellTiter-Glo (measures ATP) or Alamar Blue (measures metabolic activity).[9]
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Luminescence or fluorescence is measured using a plate reader.
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EC50 values are calculated from the dose-response curves.
Colony Formation Assay
Objective: To evaluate the long-term effect of PHGDH inhibitors on the clonogenic survival of cancer cells.
Methodology:
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A low density of cells (e.g., 1000 cells/well) is seeded into 6-well plates.[1]
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Cells are treated with the PHGDH inhibitor at various concentrations.
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The cells are incubated for a period that allows for colony formation (typically 7-14 days), with the medium and inhibitor being refreshed as needed.
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Colonies are fixed with methanol and stained with crystal violet.
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The number of colonies containing at least 50 cells is counted.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of PHGDH inhibitors in a living organism.
Methodology:
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Immunocompromised mice (e.g., nude or NOD.SCID) are used.[11][12]
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Human cancer cells (e.g., 500,000 MDA-MB-468 cells) are injected subcutaneously or orthotopically into the mice.[12]
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Once tumors are palpable, mice are randomized into treatment and vehicle control groups.
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The PHGDH inhibitor (e.g., NCT-503) is formulated in a suitable vehicle (e.g., 5% ethanol, 35% PEG 300, and 60% of an aqueous 30% hydroxypropyl-β-cyclodextrin solution) and administered to the mice, typically via intraperitoneal injection, at a specified dose and schedule (e.g., 40 mg/kg daily).[11]
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Tumor volume is measured regularly (e.g., every 2 days) using calipers.
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At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis (e.g., histology, biomarker analysis).
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: Canonical Serine Synthesis Pathway and the Point of Inhibition.
Experimental Workflow
Caption: Drug Discovery and Validation Workflow for PHGDH Inhibitors.
Logical Relationships in Cellular Effects
Caption: Logical Cascade of Cellular Events Following PHGDH Inhibition.
References
- 1. PHGDH Inhibitor CBR-5884 Inhibits Epithelial Ovarian Cancer Progression via ROS/Wnt/β-Catenin Pathway and Plays a Synergistic Role with PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. dash.harvard.edu [dash.harvard.edu]
